

# Technical Guide: 2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8)

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## Compound of Interest

**Compound Name:** *N*-(2-chloro-3-methylphenyl)acetamide  
**CAS No.:** 56961-87-6  
**Cat. No.:** B515178

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## A High-Value Scaffold for Herbicide and Pharmacophore Synthesis[2][3]

### Executive Summary

2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8) is a functionalized acetanilide derivative characterized by an electrophilic

-chloroacetyl group attached to a meta-toluidine core.[2][3][4] Unlike simple acetamides, the presence of the

-chlorine atom renders this molecule a potent alkylating agent, serving as a critical intermediate in the synthesis of chloroacetanilide herbicides (analogous to metolachlor) and local anesthetics.[2][3] This guide outlines the optimized synthesis, characterization, and handling protocols for this compound, emphasizing its role as a "privileged scaffold" in nucleophilic substitution reactions.[3]

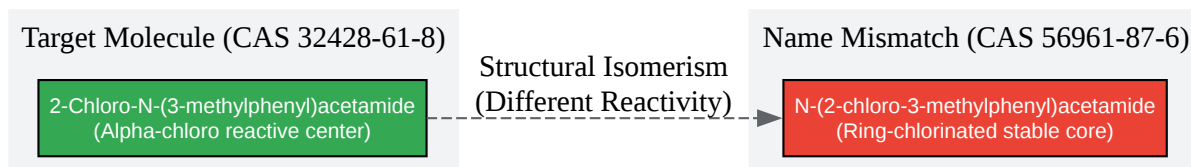
## Chemical Identity & Physicochemical Profile[1][3][5][6][7]

The precise identification of this isomer is vital due to the existence of multiple regioisomers with significantly different reactivities.

Property	Data
CAS Number	32428-61-8
IUPAC Name	2-Chloro-N-(3-methylphenyl)acetamide
Common Synonyms	N-Chloroacetyl-m-toluidine; 2-Chloro-N-m-tolylacetamide
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClNO
Molecular Weight	183.63 g/mol
Physical State	White to off-white crystalline solid
Melting Point	90–94 °C (Typical range for meta-isomers; purity dependent)
Solubility	Soluble in DCM, EtOAc, DMSO; Low solubility in water
Reactivity Class	Electrophile (Alkylating agent via S <sub>N</sub> 2)

## Nomenclature Resolution Diagram

To prevent experimental error, the structural distinction between the requested name and the requested CAS is visualized below.



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Figure 1: Structural disambiguation. CAS 32428-61-8 (Green) contains a reactive alkyl chloride.  
[2][3] The name-derived isomer (Red) contains a stable aryl chloride.[2][3]

## Synthetic Route & Process Optimization

The synthesis of CAS 32428-61-8 utilizes a Schotten-Baumann type acylation.[2][3][5][6][7][8]  
[9] The choice of base and solvent is critical to prevent bis-acylation and manage the exothermic nature of the reaction.[2][3]

### Reaction Logic[3]

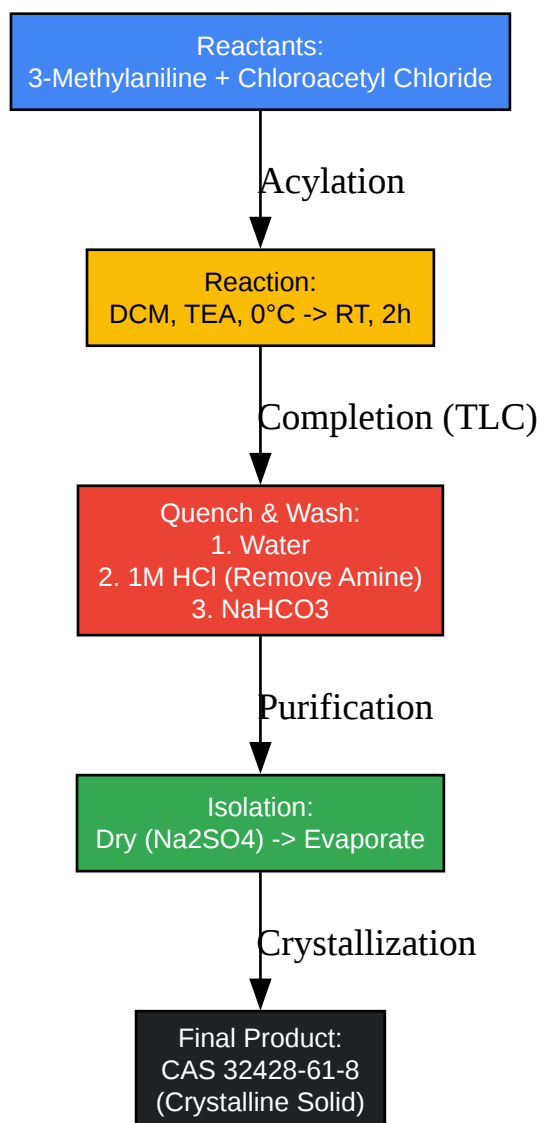
- Substrate: 3-Methylaniline (m-Toluidine).[2][3]
- Reagent: Chloroacetyl chloride (High reactivity, requires cooling).[2][3]
- Base: Triethylamine (TEA) or saturated NaHCO<sub>3</sub> (biphasic).[2][3]
- Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.[2][3]

### Step-by-Step Protocol (Lab Scale: 10 mmol)

- Preparation:
  - Charge a 100 mL round-bottom flask (RBF) with 3-methylaniline (1.07 g, 10 mmol) and DCM (20 mL).
  - Add Triethylamine (1.53 mL, 11 mmol) as an HCl scavenger.[2][3]

- Cool the mixture to 0 °C in an ice bath. Reason: Low temperature suppresses the formation of di-acylated byproducts.[2][3]
- Acylation:
  - Dropwise add chloroacetyl chloride (0.88 mL, 11 mmol) diluted in 5 mL DCM over 15 minutes.
  - Observation: White precipitate (TEA[2][3]·HCl) will form immediately.[3]
  - Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
- Validation (In-Process Control):
  - Check via TLC (Hexane:EtOAc 3:1).[2][3] The starting aniline spot (polar, stains with ninhydrin) should disappear.[2][3]
- Workup:
  - Quench with water (20 mL).
  - Wash the organic layer with 1M HCl (2 x 15 mL).[3] Reason: Removes unreacted aniline.
  - Wash with saturated NaHCO<sub>3</sub> (to remove excess acid) and Brine.[2][3]
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification:
  - Recrystallize from Ethanol/Water or Hexane/EtOAc if the solid is off-white.[2][3]

## Synthesis Workflow Diagram[3]



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Figure 2: Optimized synthetic workflow for CAS 32428-61-8 ensuring removal of unreacted amine.

## Analytical Characterization

To certify the identity of CAS 32428-61-8, the following spectral features must be confirmed. The key differentiator from the ring-chlorinated isomer is the signal for the

-methylene protons.<sup>[2][3]</sup>

## Proton NMR ( <sup>1</sup>H-NMR, 400 MHz, CDCl<sub>3</sub> )

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.20	Broad Singlet	1H	NH	Amide proton (exchangeable). [2][3]
7.30 - 7.40	Multiplet	2H	Ar-H	H-2 (singlet-like) and H-6.[2][3]
7.25	Triplet	1H	Ar-H	H-5 (Meta proton).[2][3]
6.98	Doublet	1H	Ar-H	H-4 (Para to methyl).[2][3]
4.19	Singlet	2H	-CO-CH -Cl	Diagnostic Peak. Confirms -chloroacetyl group.[2][3]
2.36	Singlet	3H	Ar-CH	Meta-methyl group.[2]

Note: If the compound were the ring-chlorinated isomer (CAS 56961-87-6), the singlet at 4.19 ppm would be absent, replaced by a methyl singlet at ~2.1 ppm (acetyl group).[2][3]

## Mass Spectrometry (ESI-MS)[2][3]

- Expected [M+H]

: m/z 184.05 (for

Cl) and 186.05 (for

Cl).[2][3]

- Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one chlorine atom.[2][3]

## Applications & Pharmacophore Logic[3]

CAS 32428-61-8 is not typically a final drug but a Reactive Intermediate.[2][3] Its value lies in the electrophilicity of the methylene carbon adjacent to the chlorine.[3]

## Herbicide Synthesis (Chloroacetanilides)

This molecule is a direct precursor to N-alkylated herbicides.[2][3]

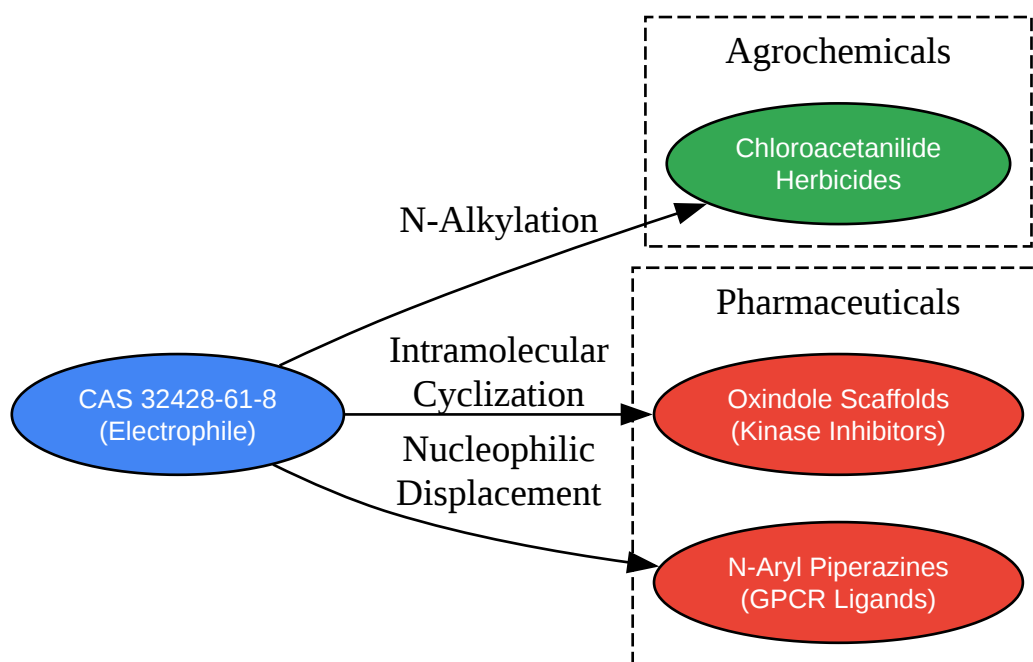
- Mechanism: The amide nitrogen is deprotonated (using NaH or NaOH/PTC) and alkylated with alkoxy-methyl halides.[2][3]
- Target: Synthesis of Metolachlor or Acetochlor analogs where the aniline ring substitution pattern dictates selectivity for crops vs. weeds.

## Medicinal Chemistry (Heterocycle Formation)

The "aniline nitrogen +

-chloro" motif allows for intramolecular cyclization:

- Oxindoles: Under Friedel-Crafts conditions (AlCl<sub>3</sub>), the chloroacetyl group can cyclize onto the aromatic ring to form substituted oxindoles, which are scaffolds for kinase inhibitors (e.g., VEGFR inhibitors).[2][3]



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Figure 3: Divergent synthetic utility of CAS 32428-61-8 in agrochemical and pharmaceutical development.[2][3]

## Safety & Handling (HSE Standards)

Hazard Class: Skin Sensitizer / Irritant. Because CAS 32428-61-8 is an alkylating agent (similar to mustard gas derivatives, though less volatile), it poses specific risks.[2][3]

- Skin Sensitization: The chloroacetyl group can alkylate cysteine residues in skin proteins, leading to severe contact dermatitis.[3] Double gloving (Nitrile) is mandatory.[2][3]
- Inhalation: Handle only in a fume hood. The solid dust is a respiratory irritant.[3]
- Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate (nucleophiles) to degrade the alkyl chloride before disposal.[3]

## References

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b515178/docs#technical-guide-2-chloro-n-3-methylphenyl-acetamide-cas-32428-61-8>]

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